(1S,7S,8S,8AR)-1,2,3,7,8,8A-Hexahydro-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-HY droxy-6-oxo-2H-pyran-2-YL]ethyl]-1-naphthalenol
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Overview
Description
(1S,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-7-METHYL-8-[2-[(2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL]ETHYL]-1-NAPHTHALENOL is a complex organic compound belonging to the class of delta valerolactones This compound is characterized by its intricate structure, which includes a naphthalenol core and a tetrahydropyran moiety
Preparation Methods
The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product . Industrial production methods may include large-scale synthesis using optimized reaction conditions to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalenol core can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
(1S,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-7-METHYL-8-[2-[(2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL]ETHYL]-1-NAPHTHALENOL has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and stereochemistry. In biology, it is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with liver carboxylesterase 1, which plays a role in the metabolism of various substrates in the liver . The compound’s effects are mediated through its binding to this enzyme, leading to changes in the enzyme’s activity and subsequent downstream effects on metabolic pathways.
Comparison with Similar Compounds
Similar compounds to (1S,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-7-METHYL-8-[2-[(2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL]ETHYL]-1-NAPHTHALENOL include other delta valerolactones and related lactone derivatives. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of the naphthalenol core and the tetrahydropyran moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H26O4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4R,6S)-6-[2-[(1S,2S,8S,8aR)-8-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C18H26O4/c1-11-5-6-12-3-2-4-16(20)18(12)15(11)8-7-14-9-13(19)10-17(21)22-14/h3,5-6,11,13-16,18-20H,2,4,7-10H2,1H3/t11-,13+,14-,15-,16-,18-/m0/s1 |
InChI Key |
WWSNTLOVYSRDEL-TVKPWXLESA-N |
Isomeric SMILES |
C[C@H]1C=CC2=CCC[C@@H]([C@@H]2[C@H]1CC[C@H]3C[C@H](CC(=O)O3)O)O |
Canonical SMILES |
CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O |
Origin of Product |
United States |
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